molecular formula C21H25NO4 B269303 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Numéro de catalogue B269303
Poids moléculaire: 355.4 g/mol
Clé InChI: ZMLRZWYKPDBGJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promise in preclinical studies and is currently undergoing clinical trials to determine its safety and efficacy in humans.

Mécanisme D'action

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells in certain types of cancer. By inhibiting BTK, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can disrupt this pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its relatively low potency compared to other BTK inhibitors. This may limit its efficacy in certain types of cancer.

Orientations Futures

There are several potential future directions for the development of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is to combine 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their activity. Another possibility is to investigate the use of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other targeted therapies, such as inhibitors of PI3K or AKT, which are also involved in the B-cell receptor signaling pathway. Finally, further studies are needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in humans, and to identify biomarkers that can predict response to treatment.

Méthodes De Synthèse

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 3,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with 2-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base to form 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. The overall yield of this synthesis method is around 50%.

Applications De Recherche Scientifique

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Propriétés

Nom du produit

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Formule moléculaire

C21H25NO4

Poids moléculaire

355.4 g/mol

Nom IUPAC

2-(3,5-dimethylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-15-10-16(2)12-18(11-15)25-14-21(23)22-19-7-3-4-8-20(19)26-13-17-6-5-9-24-17/h3-4,7-8,10-12,17H,5-6,9,13-14H2,1-2H3,(H,22,23)

Clé InChI

ZMLRZWYKPDBGJS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3)C

SMILES canonique

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.